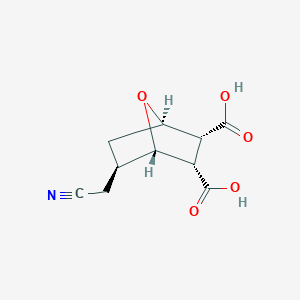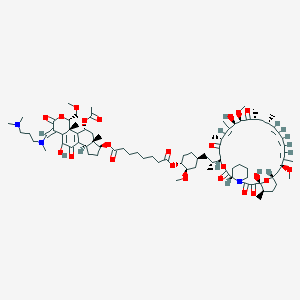
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the active form. Ibuprofen is commonly used to treat pain, fever, and inflammation associated with conditions such as arthritis, menstrual cramps, and headaches.
Mechanism of Action
The mechanism of action of alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid involves inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Ibuprofen selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
Ibuprofen produces a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antipyresis. It also has effects on platelet aggregation, renal function, and gastrointestinal mucosa. Ibuprofen has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs, although it can still cause adverse effects such as stomach ulcers and bleeding in some individuals.
Advantages and Limitations for Lab Experiments
Ibuprofen has several advantages for use in laboratory experiments, including its well-established pharmacological properties, availability, and low cost. However, its use can be limited by its potential for non-specific effects and its potential to interfere with other biological processes. Careful experimental design and controls are necessary to ensure that any observed effects are specific to the intended targets.
Future Directions
Future research on alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid may focus on its potential use in combination with other drugs or therapies for the treatment of various diseases. It may also involve the development of new formulations or delivery methods to improve its efficacy and safety. Additionally, further studies may investigate the molecular mechanisms underlying its pharmacological effects and potential targets for drug development.
Synthesis Methods
Ibuprofen can be synthesized from the starting material isobutylbenzene through a series of chemical reactions. The first step involves the oxidation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to 4-isobutylphenylacetic acid through a Grignard reaction. The final step involves the resolution of the racemic mixture of 4-isobutylphenylacetic acid into its enantiomers using chiral resolution techniques.
Scientific Research Applications
Ibuprofen has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in reducing pain, inflammation, and fever in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Ibuprofen has also been investigated for its potential use in the prevention and treatment of various cancers, cardiovascular diseases, and neurodegenerative disorders.
properties
CAS RN |
129602-93-3 |
|---|---|
Product Name |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
InChI Key |
ROMJDXPPIZDMLO-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)O |
synonyms |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















